propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-2-11-30-24(28)16-3-5-17(6-4-16)32-21-15-31-23-18(22(21)27)7-8-20(26)19(23)14-25-9-12-29-13-10-25/h3-8,15,26H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWUMTAFTOHOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Morpholine Moiety: The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with propyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate may exhibit anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, suggesting this compound could be effective in treating conditions characterized by inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with biological targets involved in cancer progression. The chromenone derivatives have been studied for their ability to induce apoptosis in cancer cells, making this compound a potential candidate for further investigation in oncology .
Acetylcholinesterase Inhibition
Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The potential of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-ylo}oxy)benzoate as an acetylcholinesterase inhibitor could lead to its application in cognitive enhancement or neuroprotection .
Synthesis and Modification
The synthesis of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-o-xo -4H-chromen -3-ylo}oxy)benzoate typically involves multiple synthetic steps that allow for modifications to enhance its biological activity. These synthetic routes are crucial for producing the compound for research and therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Coumarin Derivatives | Contain a chromenone core | Known for diverse biological activities |
| Piperazine Derivatives | Feature piperazine moiety | Often exhibit enhanced pharmacological properties |
| Benzoate Esters | Include benzoic acid derivatives | Commonly used in pharmaceuticals |
What distinguishes propyl 4-({7-hydroxy-8-[(morpholin-4-ylo)methyl]-4-o-xo -4H-chromen -3-ylo}oxy)benzoate is its unique combination of functionalities that contribute to its distinct biological activity profile and potential therapeutic applications .
Case Studies and Research Findings
- Anti-inflammatory Mechanisms : A study demonstrated that similar chromenone derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting that propyl 4-(...) could exhibit similar effects.
- Anticancer Activity : Research on structurally related compounds has shown promising results in inducing apoptosis in various cancer cell lines, warranting further exploration into the anticancer potential of propyl 4-(...) .
- Neuroprotective Effects : Investigations into acetylcholinesterase inhibitors have highlighted the importance of structural modifications in enhancing efficacy, indicating that propyl 4-(...) may be optimized for neuroprotective applications .
Mechanism of Action
The mechanism of action of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Target Compound vs. Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5)
- Structural Differences: Target Compound: 7-hydroxy, 8-morpholinylmethyl, and 4-oxo groups on the chromenone core. CAS 6630-23-5: 8-methoxy, 6-oxo, and a benzo[c]chromenone system (an additional fused benzene ring).
- The morpholinylmethyl group in the target compound likely improves aqueous solubility, whereas the benzo[c]chromenone extension in CAS 6630-23-5 could enhance planar stacking interactions in molecular recognition .
Target Compound vs. Ethyl 4-[5-(Morpholin-4-yl)-7-oxo-7H-thieno[3,2-b]pyran-3-yl]benzoate
- Core Heterocycle: Target Compound: Chromenone (oxygen-containing heterocycle). Ethyl Derivative: Thieno[3,2-b]pyran (sulfur-containing heterocycle) .
- Both compounds share a morpholinyl group, suggesting similar solubility profiles, but the ethyl ester in the latter may confer slightly lower lipophilicity than the target’s propyl ester .
Target Compound vs. Pesticide Benzoate Esters ()
- Ester Chains :
- Methyl/ethyl esters in pesticides balance volatility and bioavailability for herbicidal action .
- Biological Activity: Pesticides like haloxyfop-methyl target acetyl-CoA carboxylase in plants, whereas the target compound’s chromenone-morpholine structure suggests possible kinase or protease inhibition, common in therapeutic agents .
Functional Group Influence on Bioactivity
- Morpholinyl Group: Present in both the target compound and the ethyl thienopyran derivative, this group is a common pharmacophore in drug design due to its moderate basicity and solubility-enhancing properties .
- Hydroxy vs. Methoxy Groups : The target’s 7-hydroxy group could confer antioxidant or chelating activity absent in methoxy-substituted analogs like CAS 6630-23-5 .
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known by its CAS number 844861-33-2, is a synthetic compound belonging to the class of benzophenone derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Molecular Formula: C24H25NO7
Molecular Weight: 439.464 g/mol
IUPAC Name: Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. Notably, it has been reported to reduce biofilm formation significantly:
| Fungal Strain | Biofilm Reduction (%) |
|---|---|
| Candida tropicalis | Up to 90.41% |
| Enterococcus faecalis | 75 - 83% |
| Staphylococcus aureus | 75 - 83% |
These results indicate that this compound may be a promising candidate for further development as an antifungal agent .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several derivatives similar to propyl 4-{...}. The results highlighted its broad-spectrum activity against both bacterial and fungal pathogens. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings suggested that while the compound exhibited moderate cytotoxicity, its selectivity towards cancer cells over normal cells indicates potential for therapeutic applications in oncology .
Future Directions
The promising biological activities of propyl 4-{...} suggest several avenues for future research:
- Mechanistic Studies : Further exploration into the molecular mechanisms underlying its antimicrobial and anticancer activities.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
- In Vivo Studies : Conducting animal model studies to assess safety and efficacy in a biological context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
